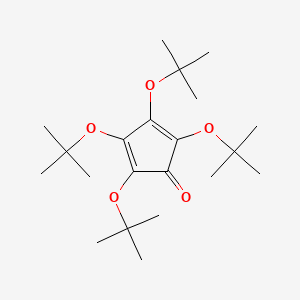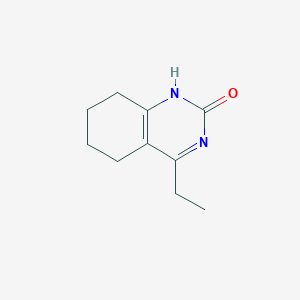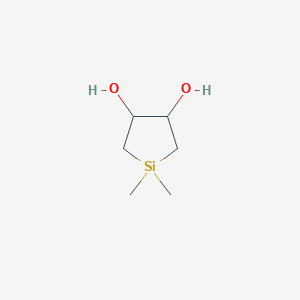
1,1-Dimethylsilolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylsilolane-3,4-diol: is an organosilicon compound with the molecular formula C6H14O2Si It is a cyclic compound containing a silicon atom bonded to two methyl groups and two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilolane-3,4-diol can be synthesized through multiple-step organic synthesis. One common method involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . Another approach is the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylsilolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) are commonly used.
Reduction: Reducing agents like NaBH4 or LiAlH4 are employed.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Silanes.
Substitution: Compounds with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
1,1-Dimethylsilolane-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylsilolane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The silicon atom’s unique properties also contribute to the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
1,1-Dimethylsilolane: A similar compound without the hydroxyl groups.
1,1-Dimethyl-1-silacyclopentane: Another related compound with a different ring structure.
Uniqueness: 1,1-Dimethylsilolane-3,4-diol is unique due to the presence of both silicon and hydroxyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
81439-46-5 |
|---|---|
Molecular Formula |
C6H14O2Si |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
1,1-dimethylsilolane-3,4-diol |
InChI |
InChI=1S/C6H14O2Si/c1-9(2)3-5(7)6(8)4-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
NRHUEFBICWXOAK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC(C(C1)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
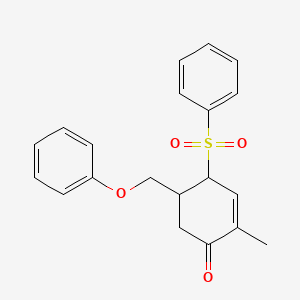
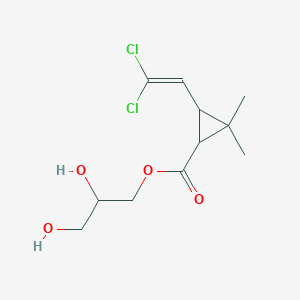
![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
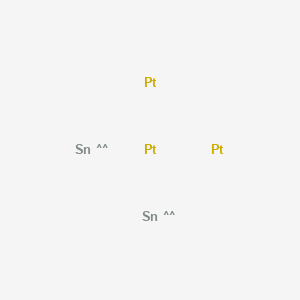
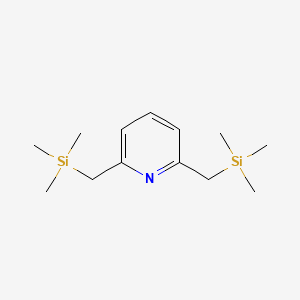
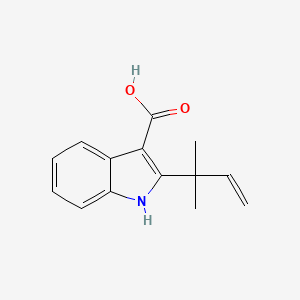
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)

![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

